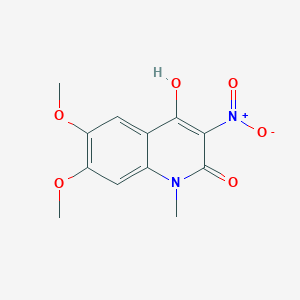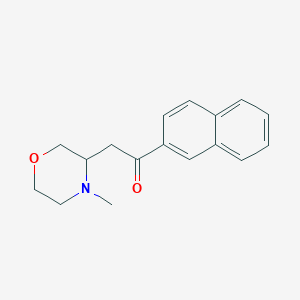
2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone is an organic compound that features a morpholine ring substituted with a methyl group at the 4-position and a naphthalene ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Methylation: The 4-position of the morpholine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the methylated morpholine ring with the naphthalene-acyl chloride intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the ethanone moiety.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylmorpholin-3-yl)-1-phenylethanone: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-(4-methylmorpholin-3-yl)-1-(pyridin-2-yl)ethanone: Contains a pyridine ring instead of a naphthalene ring.
Uniqueness
2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone is unique due to the presence of both a morpholine ring and a naphthalene ring, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
666190-71-2 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3 |
InChI Key |
PFXNIHKEDHNOOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


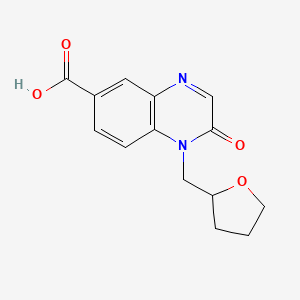
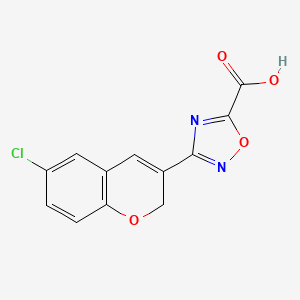
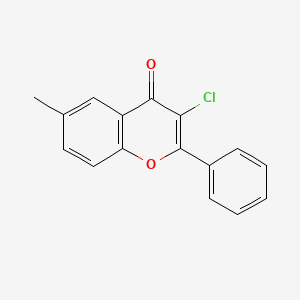
![3-Bromo-5-phenylpyrazolo[1,5-A]pyridine](/img/structure/B15064487.png)
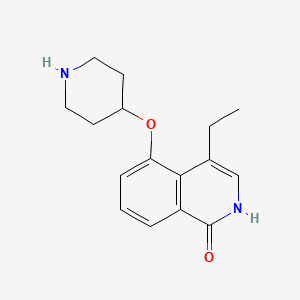
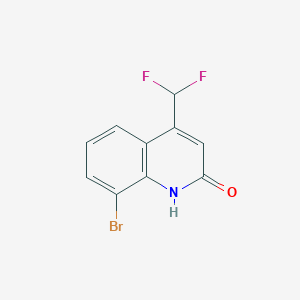
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)
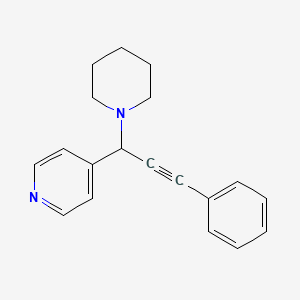
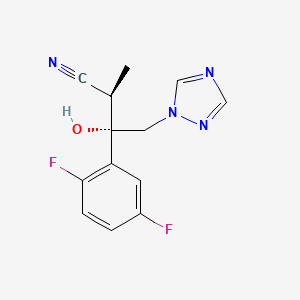
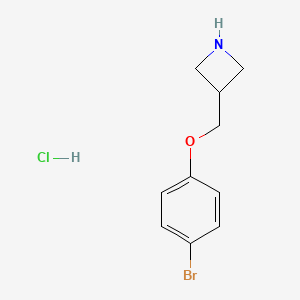
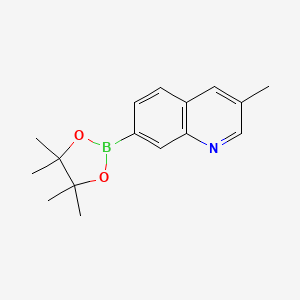
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)
